molecular formula C18H11Br2N3 B2957372 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline CAS No. 861210-40-4

6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Cat. No.: B2957372
CAS No.: 861210-40-4
M. Wt: 429.115
InChI Key: MGRPFANBHCSDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline is a halogenated quinoline derivative featuring a 2-phenylimidazole substituent. Its structure combines a quinoline core with bromine atoms at positions 6 and 8, enhancing steric bulk and electronic effects, and a 4-(imidazol-1-yl)phenyl group at position 2.

Properties

IUPAC Name

6,8-dibromo-2-(4-imidazol-1-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2N3/c19-14-9-13-3-6-17(22-18(13)16(20)10-14)12-1-4-15(5-2-12)23-8-7-21-11-23/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPFANBHCSDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3C=C2)Br)Br)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline typically involves multi-step organic reactions. One common approach is the bromination of 2-phenylquinoline followed by the introduction of the imidazole moiety. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired positions. The imidazole ring can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and automated systems for the introduction of the imidazole ring. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The bromine atoms may also play a role in enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromine atoms in the target compound increase molecular weight and lipophilicity compared to hydroxyl or methyl substituents in analogues .
  • Steric Effects: The 4-(imidazol-1-yl)phenyl group introduces steric hindrance at position 2, which may limit rotational freedom compared to smaller substituents like amino or methoxy groups .

Pharmacological and Optical Properties

  • Benzimidazole/Imidazole Derivatives: Compounds like 8-(2-methoxyphenyl)-6-methylquinoline () exhibit fluorescence due to extended π-conjugation from the benzoimidazole moiety. The target compound’s bromine substituents may quench fluorescence but improve stability .
  • Antimicrobial and Anticancer Potential: Benzimidazole-quinoline hybrids (e.g., ) show promise in medicinal chemistry; brominated derivatives like the target compound may enhance cytotoxicity via halogen bonding with biological targets .

Solubility and Stability

  • The bromine atoms in the target compound reduce aqueous solubility compared to hydroxylated analogues (e.g., 2-amino-4-(imidazol-1-yl)quinoline-6,8-diol in ) but improve stability under oxidative conditions .
  • Methoxy and methyl groups () enhance solubility in organic solvents, whereas the target compound’s bromine and imidazole substituents may favor dichloromethane or DMSO as solvents .

Biological Activity

6,8-Dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. Characterized by a quinoline core with bromine substitutions and an imidazole ring, this compound exhibits properties that may be beneficial for various therapeutic applications.

Structural Characteristics

The compound's structure is defined by the following features:

  • Quinoline Core : A bicyclic structure that is integral to many biologically active compounds.
  • Bromine Substituents : Positioned at the 6 and 8 positions, these halogen atoms can influence the compound's reactivity and interaction with biological targets.
  • Imidazole Ring : Attached to a phenyl group at position 2, this moiety enhances the compound's potential for biological activity, particularly in enzyme inhibition and receptor modulation.

Biological Activities

Research indicates that 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline may exhibit a range of biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of similar compounds. For instance:

  • Compounds with imidazole rings are known for their antibacterial , antifungal , and antiviral properties. The presence of the imidazole moiety in this compound suggests a similar profile.
  • In vitro studies have shown that imidazole derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The unique structural features of this compound may also contribute to its anticancer potential:

  • Quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with DNA replication or induction of apoptosis .
  • The imidazole component may enhance interactions with metal ions in metalloenzymes, potentially leading to selective cytotoxicity against cancer cells .

The biological activity of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation or bacterial metabolism.
  • Metal Coordination : The imidazole ring can coordinate with metal ions, which is crucial for the activity of many enzymes and could lead to inhibition of metalloenzymes .

Case Studies and Research Findings

StudyFindings
Jain et al. (2021)Reported antimicrobial activity against S. aureus and E. coli, suggesting similar efficacy for compounds containing imidazole rings.
Sharma et al. (2021)Evaluated various imidazole derivatives for antibacterial activity; compounds exhibited significant inhibition against common pathogens .
MDPI Study (2024)Investigated quinoline derivatives; found notable cytotoxicity against cancer cell lines, supporting further exploration of related structures like 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline .

Comparison with Similar Compounds

To understand the uniqueness of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline, it is essential to compare it with structurally similar compounds:

Compound NameKey Differences
2-PhenylquinolineLacks bromine and imidazole substitutions.
6,8-DibromoquinolineLacks the imidazole ring, which may reduce bioactivity.
2-[4-(1H-imidazol-1-yl)phenyl]quinolineLacks bromine atoms affecting reactivity.

The combination of bromine atoms and an imidazole ring in 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline enhances its chemical reactivity and potential bioactivity compared to similar compounds .

Q & A

Q. What are the foundational synthetic routes for preparing 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline?

The synthesis typically involves functionalizing a quinoline core with bromine and imidazole substituents. A common approach starts with a nitroquinoline precursor (e.g., 6-nitroquinoline-5-amine), which is reduced using SnCl₂ to form diamine intermediates. Subsequent condensation with benzaldehyde derivatives and cyclization yields imidazo[4,5-f]quinoline scaffolds. Bromination at positions 6 and 8 can be achieved using brominating agents like Br₂ or NBS (N-bromosuccinimide) under controlled conditions . Characterization via IR, ¹H/¹³C NMR, and mass spectrometry is critical to confirm regioselectivity and purity.

Q. How do researchers validate the structural integrity of this compound?

Structural validation employs:

  • Spectroscopy : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm for quinoline and imidazole protons) and bromine-induced deshielding. IR confirms C-Br stretches (~500–600 cm⁻¹) and imidazole N-H stretches (~3150 cm⁻¹).
  • Elemental analysis : Matches calculated vs. observed C, H, N, Br percentages.
  • Mass spectrometry : ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine .

Q. What preliminary biological assays are suitable for screening its activity?

In vitro assays include:

  • Antifungal testing : Disk diffusion or microdilution against Candida or Aspergillus strains, with fluconazole as a control .
  • Enzyme inhibition : Recombinant human monoamine oxidase (MAO) assays to assess IC₅₀ values via fluorometric or spectrophotometric methods .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates like N6-benzylidene-quinoline-5,6-diamines?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance imine formation during condensation.
  • Catalysis : Acidic (e.g., p-TsOH) or basic (e.g., K₂CO₃) conditions accelerate cyclization.
  • Temperature control : Reflux in NMP (170°C) improves reaction rates for CDI-mediated imidazole coupling .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) resolves regioisomers .

Q. How do substituents on the quinoline and imidazole rings influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Bromine atoms : Enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and enzyme binding (e.g., COX-2 inhibition) .
  • Imidazole position : Para-substitution on the phenyl ring maximizes π-π stacking with target proteins (e.g., MCT4 inhibitors) .
  • Methoxy groups : Increase solubility but may reduce cytotoxicity in cancer models .

Q. What analytical techniques resolve contradictions in crystallographic or spectroscopic data?

  • X-ray crystallography : SHELXL refinement resolves ambiguities in bond lengths/angles, especially for bromine-heavy structures .
  • 2D NMR (COSY, NOESY) : Assigns overlapping aromatic signals and confirms spatial proximity of substituents.
  • High-resolution mass spectrometry (HRMS) : Differentiates isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) to validate molecular formulas .

Q. How can computational methods enhance experimental design for this compound?

  • Molecular docking : Predict binding modes to targets like COX-2 or MCT4 using AutoDock Vina or Schrödinger Suite.
  • DFT calculations : Optimize geometries and calculate electrostatic potential maps to guide bromine/imidazole functionalization .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What statistical approaches ensure robustness in biological data analysis?

  • ANOVA with post-hoc tests : Fisher’s LSD or Tukey’s HSD compares means across multiple groups (e.g., dose-dependent cytotoxicity).
  • Dose-response modeling : Nonlinear regression (e.g., GraphPad Prism) calculates EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Reproducibility checks : Triplicate experiments and independent replication by blinded analysts reduce bias .

Methodological Considerations

Q. How to address low yields in bromination reactions?

  • Regioselectivity : Use directing groups (e.g., methoxy) or Lewis acids (e.g., FeBr₃) to control bromine placement.
  • Side reactions : Quench excess Br₂ with Na₂S₂O₃ to prevent over-bromination.
  • Microwave-assisted synthesis : Reduces reaction times and improves yields (e.g., 30 minutes vs. 24 hours) .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardized protocols : Pre-treat cells with identical media and passage numbers.
  • Internal controls : Include reference compounds (e.g., ketoconazole for antifungal assays) in every plate.
  • Data normalization : Express results as % inhibition relative to vehicle controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.